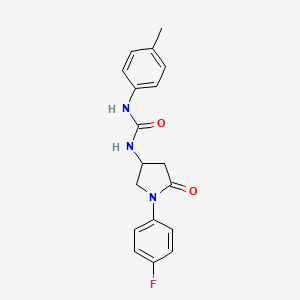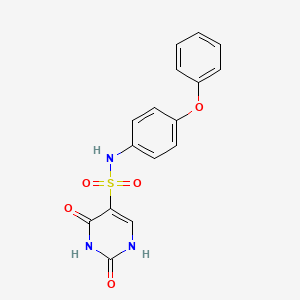![molecular formula C26H16ClF3N2OS B2810270 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 303984-64-7](/img/structure/B2810270.png)
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methoxyphenylsulfanyl Group: This can be done via a nucleophilic substitution reaction where 4-methoxythiophenol reacts with an intermediate compound.
Addition of the Trifluoromethylphenyl Group: This step may involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical properties.
Biology
Biologically, the compound may be investigated for its potential as a pharmaceutical agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
作用機序
The mechanism by which 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the sulfanyl and nitrile groups may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-phenylpyridine
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(trifluoromethyl)pyridine
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile stands out due to the combination of its trifluoromethyl group and nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2OS/c1-33-20-9-11-21(12-10-20)34-25-23(15-31)22(16-5-7-19(27)8-6-16)14-24(32-25)17-3-2-4-18(13-17)26(28,29)30/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVSEWGCUPXORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
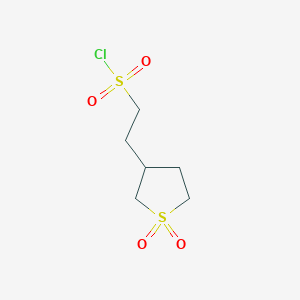
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)
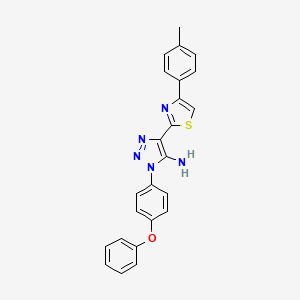
![N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2810195.png)
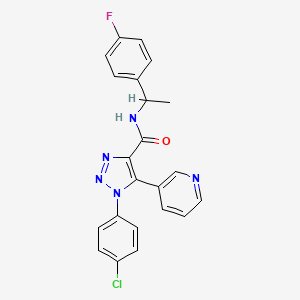
![2-(3-{[5-(5-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2810197.png)
![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
![ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2810200.png)
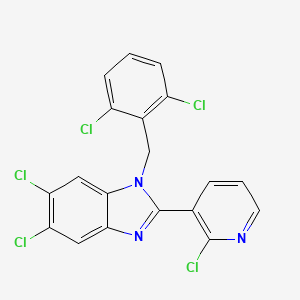
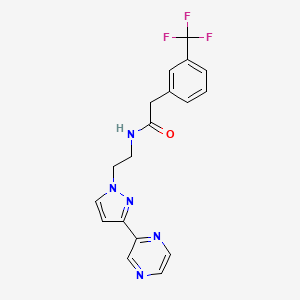
![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)
